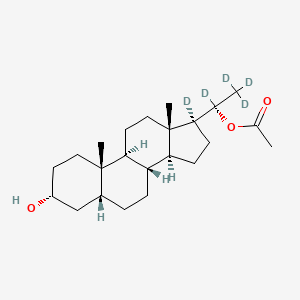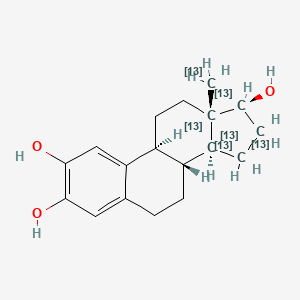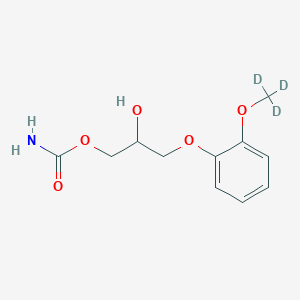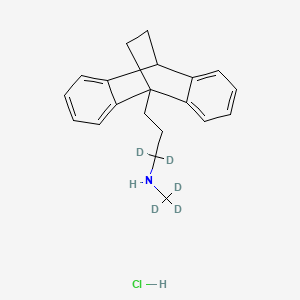
Maprotiline-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maprotiline-d5 Hydrochloride: is a deuterated form of Maprotiline Hydrochloride, a tetracyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Maprotiline Hydrochloride. The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Maprotiline-d5 Hydrochloride involves the incorporation of deuterium atoms into the Maprotiline Hydrochloride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions: Maprotiline-d5 Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogenating agents and nucleophiles. .
Major Products Formed:
Oxidation: Hydroxylated metabolites
Reduction: Reduced metabolites
Substitution: Various derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Maprotiline-d5 Hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Maprotiline Hydrochloride in different environments.
Biology: Used in biological studies to trace the metabolic pathways and understand the drug’s interaction with biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Used in the development of new formulations and drug delivery systems to improve the efficacy and safety of Maprotiline Hydrochloride .
Wirkmechanismus
Maprotiline-d5 Hydrochloride exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The molecular targets include norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Nortriptyline Hydrochloride: A tricyclic antidepressant with similar pharmacological properties.
Protriptyline Hydrochloride: Another tricyclic antidepressant with similar effects but different side effect profiles.
Uniqueness: Maprotiline-d5 Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides a distinct advantage in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .
Eigenschaften
Molekularformel |
C20H24ClN |
|---|---|
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3,14D2; |
InChI-Schlüssel |
NZDMFGKECODQRY-QHZJUOFTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Kanonische SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
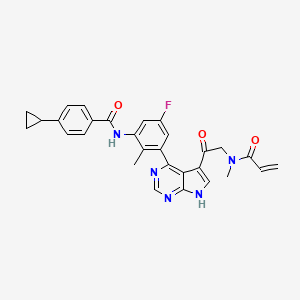
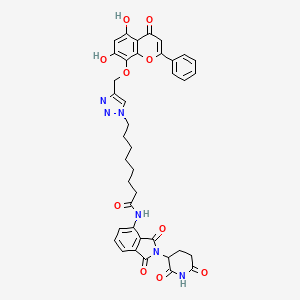
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
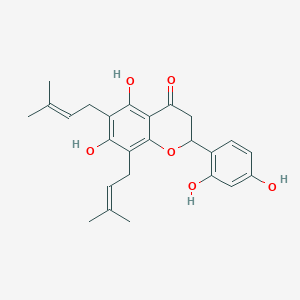
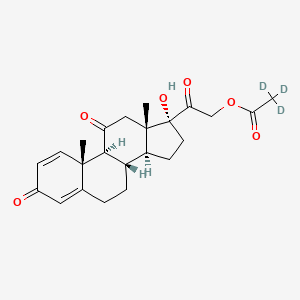
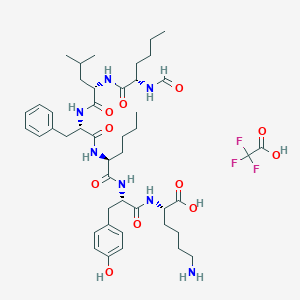
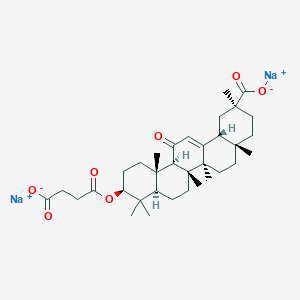
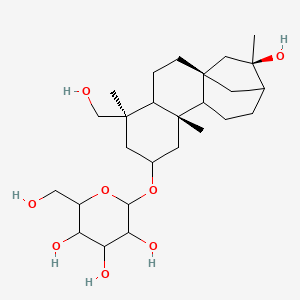
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
